molecular formula C16H18FN3O2 B2672883 3-fluoro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034246-03-0

3-fluoro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2672883
CAS No.: 2034246-03-0
M. Wt: 303.337
InChI Key: MOMSRRAWOWIDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide scaffold substituted with a fluorine atom at position 3 and a methoxy group at position 4. The benzamide is linked via an N-methyl group to a saturated tetrahydropyrazolo[1,5-a]pyridine ring. This structure is hypothesized to enhance metabolic stability and binding affinity, particularly in antimicrobial or biofilm-inhibitory contexts, as suggested by its structural analogs (e.g., ).

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-22-15-6-5-11(8-13(15)17)16(21)18-9-12-10-19-20-7-3-2-4-14(12)20/h5-6,8,10H,2-4,7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMSRRAWOWIDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=C3CCCCN3N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3O2C_{16}H_{18}FN_{3}O_{2} with a molecular weight of approximately 303.33 g/mol. The structure includes a fluoro group and a methoxy group attached to a benzamide core, which is further substituted with a tetrahydropyrazolo moiety.

Research indicates that compounds similar to this compound exhibit significant interactions with potassium channels, particularly TASK-1 (KCNK3). This interaction is crucial for the modulation of cardiac rhythms and has implications in treating arrhythmias such as atrial fibrillation and flutter .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Antiarrhythmic Inhibits TASK-1 potassium channels, potentially reducing the risk of atrial fibrillation .
Anticancer Potential Exhibits selective cytotoxicity against various cancer cell lines; mechanisms include apoptosis induction .
Enzymatic Inhibition Shows promise as an inhibitor for specific enzymes involved in cancer progression and other diseases .

Case Studies and Research Findings

  • Antiarrhythmic Activity : A study demonstrated that derivatives of tetrahydropyrazolo compounds significantly reduced the incidence of atrial fibrillation in animal models by modulating ion channel activity. This suggests that this compound may have similar effects .
  • Anticancer Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The mechanism involves the disruption of mitochondrial function leading to increased apoptosis rates in these cells .
  • Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes associated with tumor growth. For example, it was found to inhibit certain kinases involved in signaling pathways critical for cancer cell proliferation .

Toxicity and Pharmacokinetics

Preliminary toxicity assessments indicate that this compound has a favorable safety profile with low cytotoxicity compared to other compounds in its class. Furthermore, pharmacokinetic studies suggest good bioavailability and metabolic stability which are essential for therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a pharmaceutical agent . Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structures have shown potent anticancer activity . For instance, derivatives of tetrahydropyrazolo[1,5-a]pyridine have been linked to inhibition of cancer cell proliferation and induction of apoptosis in various cancer models . The presence of the fluorine atom and methoxy group in this compound may enhance its binding affinity to targets involved in cancer progression.

Pharmacological Studies

Pharmacological evaluations are crucial to understanding the therapeutic potential of 3-fluoro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The incorporation of various substituents on the benzamide and tetrahydropyrazole moieties can significantly influence biological activity.

Substituent Effect on Activity
FluorineIncreases lipophilicity and target affinity
MethoxyEnhances solubility and bioavailability
Tetrahydropyrazole moietyCritical for interaction with biological targets

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • A study on pyrazolo[1,5-a]pyridine derivatives demonstrated significant antitumor effects in preclinical models, suggesting that modifications similar to those in this compound could yield promising results .
  • Another investigation highlighted the potential of related compounds as selective inhibitors of cancer cell lines resistant to conventional therapies. These findings underscore the importance of exploring this compound further for potential therapeutic applications .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s activity and physicochemical properties are influenced by:

  • Fluorine and Methoxy Substituents: The electron-withdrawing fluorine and polar methoxy groups on the benzamide may improve solubility and target interactions compared to non-fluorinated analogs (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide, ).
Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituents (Benzamide/Pyrazolo Ring) Key Features Inferred Activity Reference
Target Compound 3-Fluoro-4-methoxy benzamide; N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl) Enhanced solubility via methoxy; fluorine for binding Potential biofilm inhibition -
(4-benzhydrylpiperazin-1-yl)(5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone () Thiophene, trifluoromethyl on pyrazolo-pyrimidine High lipophilicity (trifluoromethyl); possible biofilm disruption Antibacterial (biofilm-targeted)
N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide () 4-Methoxybenzyl; thiophene, trifluoromethyl on pyrimidine Bulky substituents may hinder solubility; thiophene enhances π-π stacking Enzyme inhibition (e.g., kinase targets)
5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine () Dimethylpyrazole; trifluoromethyl on pyrimidine Methyl groups increase steric bulk; reduced solubility Anticancer or anti-inflammatory
N-(2,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide () Difluorophenyl; dimethoxyphenyl on hexahydroquinoline Multiple electron-withdrawing groups; complex ring system Broad-spectrum antimicrobial

Pharmacokinetic and Physicochemical Comparisons

  • LogP and Solubility : The target compound’s methoxy group likely improves aqueous solubility compared to trifluoromethyl- or thiophene-containing analogs (). However, its logP may be lower than that of analogs with lipophilic substituents (e.g., trifluoromethyl in , ).
  • Metabolic Stability : Saturation of the pyridine ring (vs. pyrimidine in ) may reduce oxidative metabolism, enhancing half-life .

Binding and Selectivity

  • Fluorine’s Role : The 3-fluoro substitution may strengthen hydrogen bonding or dipole interactions with bacterial targets, similar to 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide () .
  • Methoxy Positioning : Para-methoxy on benzamide (vs. meta in some analogs) could optimize steric compatibility with hydrophobic enzyme pockets.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide, and what reaction conditions optimize yield?

The synthesis of this compound likely involves multi-step protocols, including:

  • Amide bond formation : Coupling of 3-fluoro-4-methoxybenzoic acid derivatives (e.g., acyl chlorides) with the tetrahydropyrazolo-pyridine scaffold. This step may require bases like potassium carbonate (K₂CO₃) or triethylamine in solvents such as acetonitrile or dichloromethane .
  • Reductive amination : If the tetrahydropyrazolo-pyridine scaffold contains an amine group, reductive amination with aldehydes/ketones could be employed .
  • Oxidative cyclization : For pyrazolo-pyridine core formation, sodium hypochlorite (NaOCl) in ethanol under ambient conditions has been validated for analogous heterocycles, offering a greener alternative to Cr(VI) reagents .
    Key considerations : Use anhydrous conditions for moisture-sensitive steps and monitor reaction progress via TLC or LC-MS.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

A combination of analytical techniques is critical:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns, methoxy group integration) and amide bond formation .
  • Mass spectrometry (ESI-MS or HRMS) : To verify molecular weight and detect impurities .
  • HPLC with UV detection : For purity assessment (target ≥95%) using reversed-phase C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : If crystalline, this provides unambiguous confirmation of stereochemistry and packing .

Q. What stability and degradation risks are associated with this compound under standard laboratory conditions?

  • Hydrolytic sensitivity : The amide bond may degrade under acidic/basic conditions. Store in inert atmospheres at −20°C .
  • Photooxidation : The tetrahydropyrazolo-pyridine moiety could oxidize upon prolonged light exposure. Use amber vials and minimize UV light exposure .
  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures. Preliminary data for similar benzamides suggest stability up to 150°C .

Q. What biological or pharmacological activities are hypothesized for this compound based on structural analogs?

The trifluoromethyl and pyrazolo-pyridine groups are associated with:

  • Kinase inhibition : Pyrazolo-pyridines often target ATP-binding pockets in kinases (e.g., JAK2, EGFR) .
  • Antimicrobial activity : Fluorinated benzamides exhibit activity against Gram-positive bacteria and fungi .
  • CNS penetration : The lipophilic trifluoromethyl group may enhance blood-brain barrier permeability, suggesting neurotherapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous benzamide derivatives?

Discrepancies often arise from:

  • Reagent quality : Impurities in acyl chlorides or amines reduce yields. Use freshly distilled reagents or high-purity commercial sources (e.g., Oakwood Chemical, Sigma-Aldrich) .
  • Catalyst selection : For reductive amination, switch from NaBH₃CN to Pd/C/H₂ for better stereocontrol .
  • Workup protocols : Optimize extraction pH (e.g., pH 7–8 for amine-containing intermediates) to minimize losses .

Q. What mechanistic insights guide the optimization of pyrazolo-pyridine ring formation?

  • Oxidative cyclization : Sodium hypochlorite generates hypochlorous acid (HOCl), which oxidizes hydrazine intermediates to form the triazolo-pyridine ring .
  • Solvent effects : Ethanol enhances intermediate solubility while stabilizing reactive species via hydrogen bonding .
  • Temperature control : Room temperature minimizes side reactions (e.g., overoxidation) compared to heated conditions .

Q. How does the 3-fluoro-4-methoxy substituent influence structure-activity relationships (SAR) in benzamide derivatives?

  • Electron-withdrawing effects : The fluorine atom increases electrophilicity, enhancing binding to serine/threonine residues in enzyme active sites .
  • Methoxy group : Improves solubility and modulates steric hindrance, as shown in SAR studies of similar agrochemicals .
  • Comparative data : Replace the methoxy group with ethoxy or hydroxyl to assess activity changes .

Q. What computational methods are recommended for predicting binding modes or pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Model interactions with kinase domains using PDB structures (e.g., 4HJO for JAK2) .
  • ADMET prediction (SwissADME) : Estimate logP (target 2–4), CYP450 inhibition, and bioavailability .
  • DFT calculations (Gaussian) : Assess electronic effects of fluorine substitution on amide bond reactivity .

Q. How can researchers address low yields in the final amide coupling step?

  • Activation strategy : Replace traditional coupling agents (EDC/HOBt) with COMU or PyBOP for higher efficiency .
  • Solvent optimization : Use DMF or THF to improve reagent solubility .
  • Purification : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) .

Q. What scale-up challenges are anticipated for this compound, and how can they be mitigated?

  • Exothermic reactions : Use jacketed reactors with temperature control during acyl chloride additions .
  • Cost of fluorinated reagents : Substitute 3-fluoro-4-methoxybenzoic acid with cheaper precursors (e.g., fluorination of methoxy-substituted intermediates) .
  • Waste management : Recover acetonitrile via distillation and neutralize chlorinated byproducts with NaHSO₃ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.